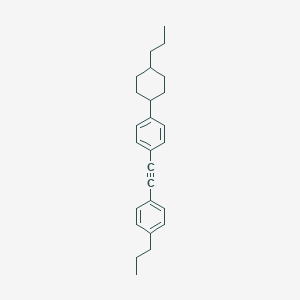
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, commonly known as PPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPPEB belongs to the family of arylacetylene derivatives and has been found to possess interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of PPPEB is not fully understood. However, it has been suggested that PPPEB acts as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release. PPPEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
PPPEB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. PPPEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PPPEB has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. However, PPPEB also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. PPPEB also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of PPPEB. One area of research is the development of more stable and soluble derivatives of PPPEB that can be used in vivo. Another area of research is the investigation of the potential use of PPPEB in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of PPPEB needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
PPPEB can be synthesized using a multistep process that involves the coupling of 4-(4-propylcyclohexyl)phenylacetylene with 1-bromo-4-(4-ethynylphenyl)benzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain PPPEB in high purity.
Applications De Recherche Scientifique
PPPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. PPPEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
100558-53-0 |
|---|---|
Nom du produit |
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene |
Formule moléculaire |
C26H32 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
Clé InChI |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




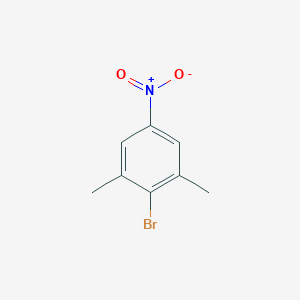

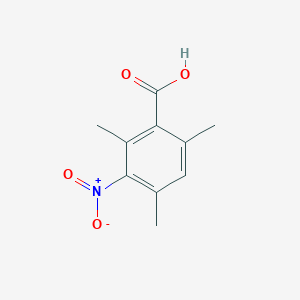
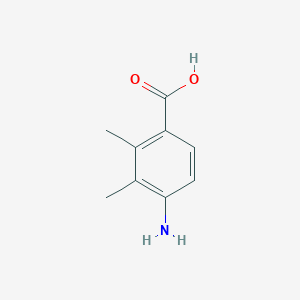
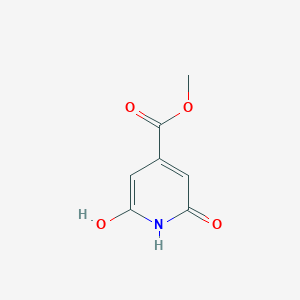
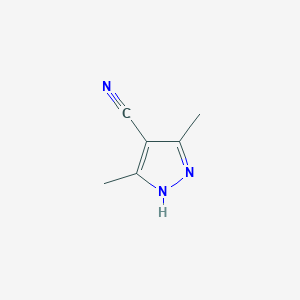
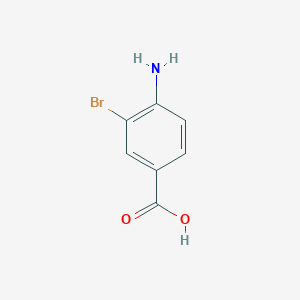
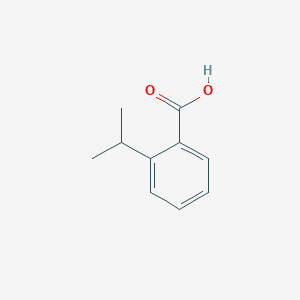
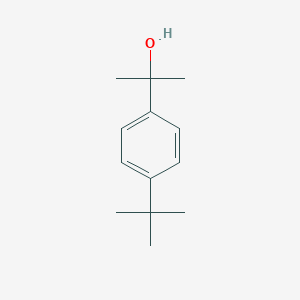
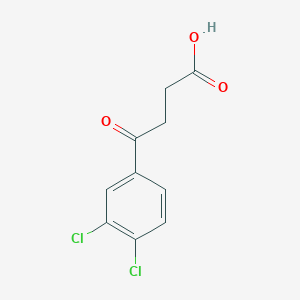
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
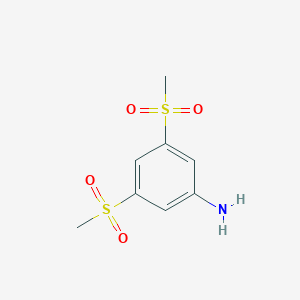
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)